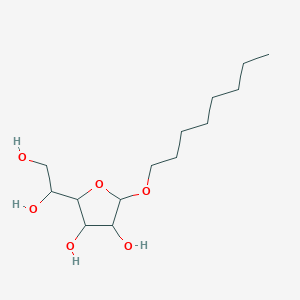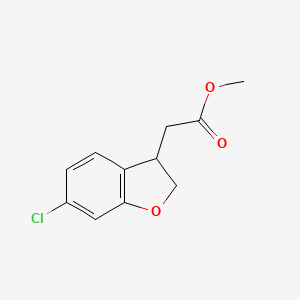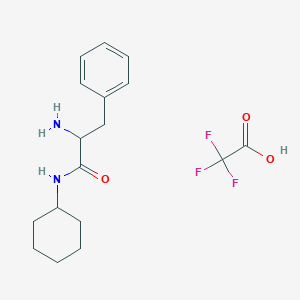![molecular formula C12H22O4S2 B12291521 1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is a specialized compound used in various scientific research fields. It is known for its unique structure and ability to interact with targeted enzymes, making it valuable in proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal involves multiple steps, typically starting with the protection of the hydroxyl groups on the sugar moleculeThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the dithioacetal group into other functional groups.
Reduction: Reducing agents can be used to modify the compound, often leading to the formation of simpler derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease progression.
Wirkmechanismus
The compound exerts its effects by interacting with specific enzymes, thereby modulating their activity. This interaction can inhibit or enhance the enzyme’s function, depending on the context. The molecular targets and pathways involved are often related to the compound’s ability to form stable complexes with the enzymes, affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose: Lacks the dithioacetal group, making it less reactive in certain contexts.
D-arabino-hexose Propylene Dithioacetal: Similar structure but without the isopropylidene protection, leading to different reactivity and stability
Uniqueness
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is unique due to its combination of the isopropylidene protection and the dithioacetal group. This dual functionality allows it to participate in a broader range of chemical reactions and interact more effectively with specific enzymes .
Eigenschaften
Molekularformel |
C12H22O4S2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-[5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3 |
InChI-Schlüssel |
XHOCFHXASDXWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)
![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)


![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)




![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
